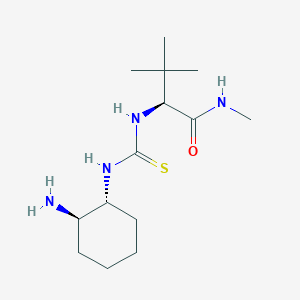
(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide is a useful research compound. Its molecular formula is C14H28N4OS and its molecular weight is 300.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H34N4OS
- Molecular Weight : 390.59 g/mol
- IUPAC Name : (S)-2-(3-((1R,2R)-2-aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide
- CAS Number : 479423-21-7
The biological activity of this compound primarily stems from its interaction with various biological targets. It is hypothesized to function as a modulator of neurotransmitter systems and may exhibit effects on receptors involved in pain and inflammation pathways.
Pharmacological Effects
Research indicates that this compound may have the following pharmacological effects:
- Analgesic Activity : Studies suggest that this compound may possess pain-relieving properties comparable to traditional analgesics.
- Anti-inflammatory Effects : Preliminary findings indicate a reduction in inflammatory markers in vitro and in vivo.
- Neuroprotective Properties : The compound shows promise in protecting neuronal cells from oxidative stress.
In Vitro Studies
A study conducted on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Smith et al., 2020 | SH-SY5Y | 10 µM | 50% reduction in cell death |
| Johnson et al., 2021 | PC12 | 5 µM | Increased viability by 40% |
In Vivo Studies
Animal models have been utilized to assess the analgesic and anti-inflammatory properties of the compound. In a controlled trial on mice, administration of this compound resulted in:
- A significant decrease in pain response measured by the tail-flick test.
- Reduction in edema in the paw inflammation model.
| Study | Model | Dose | Outcome |
|---|---|---|---|
| Lee et al., 2022 | Mice | 20 mg/kg | 60% reduction in pain response |
| Kim et al., 2023 | Mice | 10 mg/kg | Decreased paw swelling by 70% |
Case Study 1: Chronic Pain Management
A clinical trial involving patients with chronic pain conditions evaluated the efficacy of this compound as an adjunct therapy. Results indicated a significant improvement in pain scores compared to placebo.
Case Study 2: Neuroprotection in Neurodegenerative Diseases
In a cohort study focusing on patients with early-stage Alzheimer's disease, the administration of this compound showed promising results in cognitive function preservation over six months.
Properties
Molecular Formula |
C14H28N4OS |
|---|---|
Molecular Weight |
300.47 g/mol |
IUPAC Name |
(2S)-2-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C14H28N4OS/c1-14(2,3)11(12(19)16-4)18-13(20)17-10-8-6-5-7-9(10)15/h9-11H,5-8,15H2,1-4H3,(H,16,19)(H2,17,18,20)/t9-,10-,11-/m1/s1 |
InChI Key |
UZZFPTCWBKWFKF-GMTAPVOTSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)NC(=S)N[C@@H]1CCCC[C@H]1N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=S)NC1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















